6-(tert-butyl)-4-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
The compound 6-(tert-butyl)-4-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one features a benzoxazinone core substituted at position 6 with a tert-butyl group and at position 4 with a methyl-linked 1,2,4-oxadiazole ring bearing a 4-chloro-3-fluorophenyl moiety. The 1,2,4-oxadiazole ring acts as a bioisostere for carboxylate or amide groups, enhancing resistance to enzymatic degradation compared to esters or carbamates.
Properties
IUPAC Name |
6-tert-butyl-4-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O3/c1-21(2,3)13-5-7-17-16(9-13)26(19(27)11-28-17)10-18-24-20(25-29-18)12-4-6-14(22)15(23)8-12/h4-9H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGVZHNEAAMCCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCC(=O)N2CC3=NC(=NO3)C4=CC(=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(tert-butyl)-4-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The chemical structure of the compound includes a benzo[b][1,4]oxazine core substituted with a tert-butyl group and an oxadiazole moiety. The presence of the chlorine and fluorine substituents on the phenyl ring may influence its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
Antimicrobial Activity
In a study evaluating various oxadiazole derivatives, compounds similar to the target compound were tested for their ability to inhibit the growth of C. violaceum, a model organism for assessing quorum sensing and antimicrobial activity. Results indicated that certain derivatives could reduce violacein production significantly (up to 90% at 400 µM), suggesting that the target compound may also possess similar properties .
Anti-inflammatory Activity
Research has shown that oxadiazole-containing compounds can act as anti-inflammatory agents. A related study demonstrated that these compounds could inhibit COX enzymes, leading to reduced prostaglandin synthesis, which is pivotal in inflammatory responses . The specific effects of the target compound on COX inhibition remain to be elucidated.
Case Studies
A case study involving a series of synthesized oxadiazole derivatives revealed that modifications at specific positions could enhance biological activity. For instance, compounds with electron-withdrawing groups showed improved efficacy against inflammatory markers in vitro . This suggests a potential for optimizing the target compound's structure for enhanced bioactivity.
Data Tables
| Biological Activity | Compound Concentration | Effect Observed |
|---|---|---|
| Antimicrobial | 400 µM | 90% reduction in violacein production |
| Anti-inflammatory | Varies | Inhibition of COX activity |
| Enzyme Inhibition | 0.3 μM | Significant reduction in enzyme activity |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures to 6-(tert-butyl)-4-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one exhibit significant anticancer properties. For instance:
- Synthesis and Evaluation : Derivatives of 2H-benzo[b][1,4]oxazin-3(4H)-one have been synthesized and tested for their ability to inhibit cancer cell proliferation. The introduction of oxadiazole rings has shown enhanced cytotoxicity against various cancer cell lines .
- Mechanism of Action : These compounds may induce apoptosis in cancer cells via multiple pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .
Antimicrobial Properties
Compounds containing oxadiazole moieties have been reported to possess antimicrobial activity. Research on similar derivatives has demonstrated:
- Broad-Spectrum Activity : Compounds with structural similarities have shown effectiveness against both Gram-positive and Gram-negative bacteria .
- Potential as Antibiotics : The incorporation of halogenated phenyl groups enhances the lipophilicity and membrane penetration of these compounds, suggesting their potential as new antibiotic agents .
Acetylcholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) is a crucial mechanism for treating neurodegenerative diseases such as Alzheimer's disease:
- Design and Synthesis : Novel derivatives based on the benzo[b][1,4]oxazine framework have been synthesized and evaluated for AChE inhibition. These studies suggest that modifications to the structure can significantly enhance inhibitory potency .
Case Study 1: Anticancer Activity
A study focused on synthesizing various benzoxazinone derivatives revealed that specific substitutions at the aromatic ring significantly increased anticancer activity against human breast cancer cells. The compound exhibited IC50 values in the low micromolar range, indicating potent activity .
Case Study 2: Antimicrobial Testing
In another investigation, a series of oxadiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. Results showed that certain compounds displayed minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting their potential role in treating infections caused by resistant strains .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Implications
The benzoxazinone scaffold is a common template in drug discovery. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Observations:
In contrast, the methyl group in compound 17b reduces steric hindrance, favoring solubility but limiting cellular uptake . The 1,2,4-oxadiazole ring in the target compound enhances metabolic stability compared to the ester-linked piperazine carboxamide in 17b, which may be prone to hydrolysis .
Bioisosteric Replacements :
- The oxadiazole moiety in the target compound mimics carbonyl groups while resisting enzymatic cleavage, a critical advantage over 17b ’s carboxamide linkage.
Halogen Interactions :
- The 4-chloro-3-fluorophenyl group in the target compound may engage in halogen bonding with target proteins, improving binding affinity and selectivity. This feature is absent in 17b , which lacks halogenated substituents.
Hypothetical Activity Trends (Based on Structural SAR)
While direct pharmacological data for the target compound is unavailable in the provided evidence, inferences can be drawn from analogous benzoxazinone derivatives:
- Potency : The tert-butyl and halogenated aryl groups likely enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites), suggesting higher potency than 17b , which lacks these features.
- Selectivity: The fluorine atom’s electronegativity may promote selective interactions, reducing off-target effects compared to non-halogenated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
